

# Scalable Synthesis of 3-Methyl-1H-indazol-7-ol: A Modular Technical Guide

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## Compound of Interest

Compound Name: 3-methyl-1H-indazol-7-ol

CAS No.: 1131595-36-2

Cat. No.: B1394141

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## Executive Summary & Strategic Analysis

Target Molecule: **3-methyl-1H-indazol-7-ol** (also known as 7-hydroxy-3-methylindazole).[1]

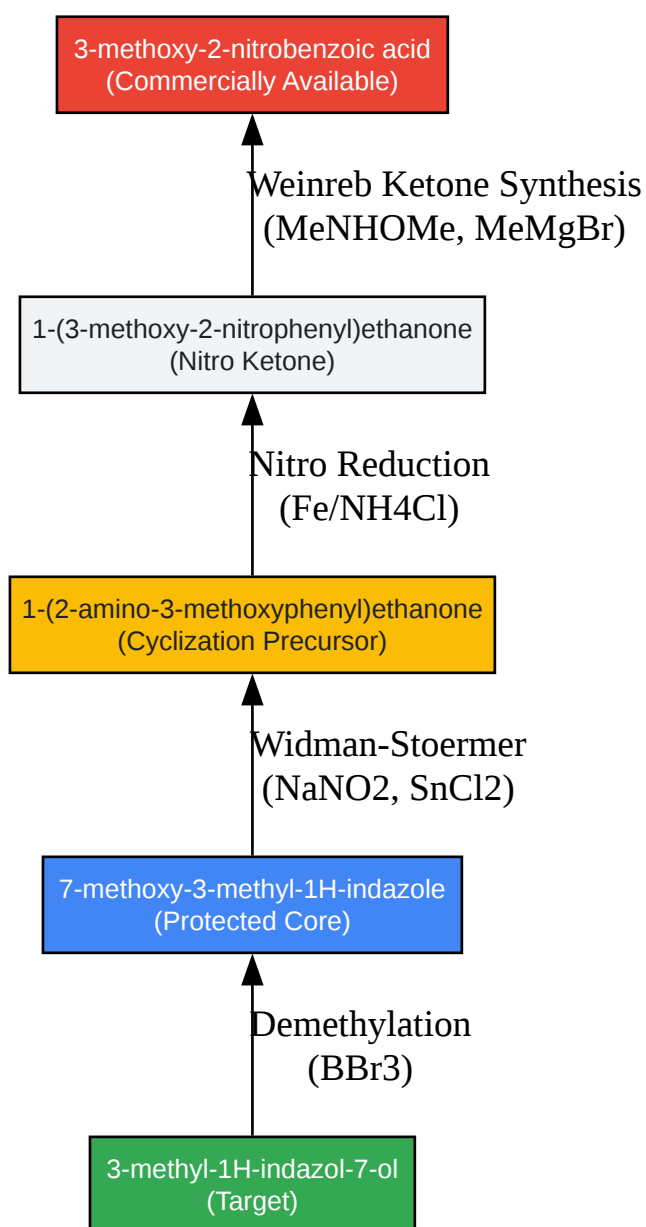
Core Application: Kinase inhibition (e.g., VEGFR, PDGFR), fragment-based drug discovery, and bioisosteric replacement of 7-hydroxyindoles.[1] Synthetic Challenge: The primary difficulty lies in the regioselective introduction of substituents at the C7 and C3 positions. Direct functionalization of the indazole core is often non-selective. Therefore, a de novo ring construction approach (Widman-Stoermer synthesis) via a pre-functionalized benzene precursor is the most reliable strategy for scale-up and purity.[1]

## Retrosynthetic Logic

The synthesis is designed backwards from the target to commercially available starting materials to ensure logical continuity.

- Disconnection 1: The 7-hydroxyl group is best masked as a methyl ether (7-methoxy) to prevent interference during ring closure.
- Disconnection 2: The indazole N-N bond is formed via diazotization of a primary amine.

- Disconnection 3: The C3-methyl group originates from an acetyl moiety.
- Starting Material: 3-Methoxy-2-nitrobenzoic acid is selected as the optimal starting material. It pre-defines the substitution pattern (nitro/amine at C2, methoxy at C3), avoiding the regioselectivity issues associated with direct nitration of 3-methoxyacetophenone.[1]



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Figure 1: Retrosynthetic analysis showing the disconnection to 3-methoxy-2-nitrobenzoic acid.

## Detailed Synthetic Protocol

### Phase 1: Precursor Assembly (C-C Bond Formation)

Objective: Convert the carboxylic acid to a methyl ketone while maintaining the nitro group.

#### Step 1.1: Formation of the Weinreb Amide

- Reagents: 3-methoxy-2-nitrobenzoic acid, N,O-Dimethylhydroxylamine hydrochloride, HATU (or EDC/HOBt), DIPEA, DMF.[1]
- Protocol:
  - Dissolve 3-methoxy-2-nitrobenzoic acid (1.0 equiv) in anhydrous DMF (0.5 M).
  - Add DIPEA (3.0 equiv) and HATU (1.2 equiv) at 0°C. Stir for 15 min.
  - Add N,O-Dimethylhydroxylamine HCl (1.2 equiv). Allow to warm to RT and stir for 12 h.
  - Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO<sub>3</sub>, and brine.[1][2] Dry over Na<sub>2</sub>SO<sub>4</sub>.
  - Yield Expectation: >85% (Yellow oil/solid).

#### Step 1.2: Grignard Addition to Form the Ketone

- Reagents: Methylmagnesium bromide (MeMgBr, 3.0M in ether), THF.[1]
- Protocol:
  - Dissolve the Weinreb amide (from 1.1) in anhydrous THF under N<sub>2</sub> at -78°C.
  - Add MeMgBr (1.5 equiv) dropwise over 30 min. Note: The Weinreb amide prevents over-addition to the tertiary alcohol.
  - Stir at -78°C for 1 h, then warm to 0°C.
  - Quench: Carefully add sat. NH<sub>4</sub>Cl solution.

- Purification: Flash chromatography (Hex/EtOAc) to isolate 1-(3-methoxy-2-nitrophenyl)ethanone.

## Phase 2: Ring Construction (The Widman-Stoermer Synthesis)

Objective: Reduce the nitro group and cyclize to form the indazole core.

### Step 2.1: Nitro Reduction

- Reagents: Iron powder (Fe), Ammonium Chloride (NH<sub>4</sub>Cl), Ethanol/Water (3:1).[1]
- Protocol:
  - Suspend 1-(3-methoxy-2-nitrophenyl)ethanone in EtOH/H<sub>2</sub>O.
  - Add Fe powder (5.0 equiv) and NH<sub>4</sub>Cl (5.0 equiv).
  - Reflux vigorously for 2-4 h. Monitor by TLC for disappearance of starting material.
  - Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.
  - Product: 1-(2-amino-3-methoxyphenyl)ethanone. (Unstable; proceed immediately to cyclization).

### Step 2.2: Diazotization and Cyclization

- Reagents: Sodium Nitrite (NaNO<sub>2</sub>), Conc.[1] HCl, Stannous Chloride (SnCl<sub>2</sub>[1][3]·2H<sub>2</sub>O).[1][4][5]
- Mechanism: The amine is converted to a diazonium salt. In the classic Widman-Stoermer variation, the diazonium intermediate cyclizes onto the acetyl group (often via a hydrazine intermediate formed in situ or direct cyclization depending on pH). The SnCl<sub>2</sub> reduction method is preferred for high yields of 3-methyl indazoles.
- Protocol:

- Dissolve 1-(2-amino-3-methoxyphenyl)ethanone in Conc. HCl (approx. 10 mL/g) and cool to -5°C (ice/salt bath).
- Add aqueous NaNO<sub>2</sub> (1.1 equiv) dropwise, maintaining temp < 0°C. Stir for 30 min.
- Critical Step: Add a solution of SnCl<sub>2</sub>·2H<sub>2</sub>O (2.5 equiv) in Conc.[1] HCl dropwise at -5°C. Stir for 2 h at 0°C, then allow to warm to RT overnight.
- Workup: Neutralize with NaOH or NH<sub>4</sub>OH to pH ~8. Extract with EtOAc.
- Product: 7-methoxy-3-methyl-1H-indazole.

## Phase 3: Deprotection (Final Target Generation)

Objective: Cleave the methyl ether to reveal the free hydroxyl group.

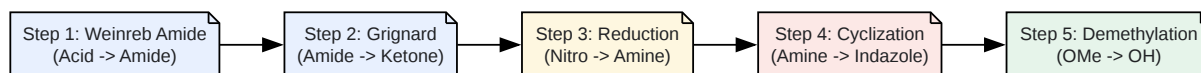
### Step 3.1: Demethylation[1]

- Reagents: Boron Tribromide (BBr<sub>3</sub>) in DCM, or HBr (48% aq) in Acetic Acid.[1]
- Protocol (BBr<sub>3</sub> Method - Milder):
  - Dissolve 7-methoxy-3-methyl-1H-indazole in anhydrous DCM at -78°C.
  - Add BBr<sub>3</sub> (1.0 M in DCM, 3.0 equiv) dropwise.[1]
  - Warm to RT and stir for 12 h.
  - Quench: Cool to 0°C, add MeOH dropwise (Caution: Exothermic).
  - Purification: Neutralize with NaHCO<sub>3</sub>. The product may precipitate or require extraction with EtOAc/THF. Recrystallize from MeOH/Water.

## Data Summary & Process Parameters

Parameter	Specification / Condition
Starting Material	3-Methoxy-2-nitrobenzoic acid
Key Intermediate	1-(2-amino-3-methoxyphenyl)ethanone
Cyclization Method	Widman-Stoermer (Diazotization + SnCl <sub>2</sub> Reduction)
Final Deprotection	BBr <sub>3</sub> / DCM
Overall Yield	~35-45% (4 steps)
Appearance	Off-white to pale yellow solid
Molecular Weight	148.16 g/mol

## Reaction Workflow Diagram



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Figure 2: Sequential workflow for the synthesis of **3-methyl-1H-indazol-7-ol**.

## Troubleshooting & Critical Controls

- **Regioselectivity (Starting Material):** Do not attempt to nitrate 3-methoxyacetophenone directly unless you have robust separation capabilities (HPLC).[1] The nitro group will distribute between the 2, 4, and 6 positions, making isolation of the required 2-nitro isomer difficult.[1] Starting from the 2-nitrobenzoic acid derivative guarantees the correct substitution pattern.
- **Diazotization Temperature:** The diazonium salt is unstable. Maintain temperature strictly below 0°C during NaNO<sub>2</sub> addition.
- **BBr<sub>3</sub> Quenching:** The deprotection step generates HBr gas and heat. Quench very slowly with methanol at low temperature to avoid product degradation.

- Tautomerism: Indazoles exist in 1H/2H tautomeric equilibrium. Analytical data (NMR) may show broadened signals depending on the solvent (DMSO-d6 is recommended to stabilize the 1H-tautomer).[1]

## References

- Widman-Stoermer Synthesis: The synthesis of indazoles
  - Source:[1]
- Weinreb Amide Protocol: Preparation of ketones from carboxylic acids via N-methoxy-N-methylamides.[1]
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- Indazole Cyclization (SnCl<sub>2</sub> Method): Synthesis of 3-methyl-1H-indazole derivatives.[1]
  - Source:[1]
- Demethylation Conditions: Cleavage of aryl methyl ethers using BBr<sub>3</sub>.
  - Source:[1]

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